3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is classified as a coumarin derivative. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This specific compound's structural features make it a candidate for further exploration in therapeutic applications.
The synthesis of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be analyzed through various techniques:
Key structural features include:
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, which include:
Each reaction type has specific reagents and conditions that influence product formation .
The mechanism of action for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with biological targets:
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate exhibits several notable physical and chemical properties:
The applications of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate span various fields:
The compound is systematically named following IUPAC conventions as 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, precisely defining its molecular architecture. This name delineates the core chromen-4-one system (4H-chromen-4-one), numbering the oxygen atom in the pyran ring as position 1, the carbonyl carbon as position 4, and the fused benzene ring across positions 5-10. The substituents are explicitly located: a methyl group at C2, the 4-methoxyphenyl moiety at C3, and an acetate ester at the phenolic oxygen of C7. Its molecular formula is C₁₉H₁₆O₅, corresponding to a molecular weight of 324.33 g/mol [1] [5].
The chromone core features a benzopyran-4-one structure characterized by a fused benzene and γ-pyrone ring. Key structural features include:
Table 1: Comprehensive Chemical Identifiers for 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Identifier Type | Value | |
---|---|---|
Systematic IUPAC Name | [3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl] acetate | |
CAS Registry Number | 70460-66-1 | |
Molecular Formula | C₁₉H₁₆O₅ | |
Molecular Weight | 324.33 g/mol | |
SMILES Notation | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC | |
InChI Key | KGJXTDUSFWAIMJ-UHFFFAOYSA-N | |
Canonical SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC | |
Other Synonyms | NSC-93361; 7-(Acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one; Isoflavone, 7-hydroxy-4'-methoxy-2-methyl-, acetate | [1] [5] |
The synthesis and investigation of flavone and chromone acetate derivatives emerged from efforts to overcome pharmacokinetic limitations of naturally occurring flavonoids. Early research recognized that phenolic hydroxyl groups, while crucial for antioxidant activity, often conferred poor metabolic stability and rapid conjugation (glucuronidation/sulfation) in vivo. Acetylation represented a strategic prodrug approach, temporarily masking polar hydroxyl groups to enhance membrane permeability and systemic absorption. Historically, acetate protection proved instrumental in isolating unstable intermediates during complex flavonoid syntheses, enabling landmark total syntheses of natural products in the mid-20th century [4] [8].
The specific rationale for acetylating the C7 position stems from its established role in chromone bioactivity. Unlike flavonoids with catechol-like B-rings, chromones often rely on the C7 oxygen for hydrogen bonding to biological targets. Early structure-activity relationship (SAR) studies demonstrated that C7 acetylation in chromones could:
Table 2: Historical Development of Key Chromone Acetate Derivatives
Time Period | Development Focus | Impact on Current Compound Research | |
---|---|---|---|
1950s-1970s | Acetylation as a protective group strategy in natural product synthesis | Established protocols for regioselective esterification of polyhydroxyflavonoids | |
1980s-1990s | Exploration of acetate prodrugs to improve flavonoid bioavailability | Validated the concept of metabolic de-esterification to active phenolic forms in vivo | |
2000s-Present | Systematic SAR studies on substituted chromone acetates | Revealed the critical influence of C3-aryl and C2-alkyl groups coupled with C7 acetylation on bioactivity profiles | [4] [8] |
The investigation of this specific chromone acetate is driven by compelling structure-based hypotheses and observed bioactivities in analogues:
Methoxyaryl Synergy Hypothesis: The 4-methoxyphenyl group at C3 is postulated to enhance planarity and π-stacking capability with biological targets compared to phenyl or alkyl substituents. Concurrently, the C7 acetate balances lipophilicity for membrane penetration while retaining the potential for enzymatic hydrolysis to a bioactive phenol. This combination may optimize target engagement kinetics within cellular systems [4] [8].
Electron-Withdrawing Optimization: The C2 methyl group exerts subtle electron-donating effects, modulating the electrophilicity of the C4 carbonyl. This modulation potentially influences interactions with nucleophilic residues in enzyme active sites (e.g., kinases or oxidoreductases) without compromising chromone ring stability, a limitation observed with stronger electron-donating groups.
Biological Activity Evidence from Analogues: Close structural relatives exhibit promising activities. 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (the deacetylated precursor) demonstrates significant antioxidant and anti-inflammatory effects in cellular models [4]. Furthermore, 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl derivatives with acetamide linkers show potential in modulating metabolic pathways [7]. The acetate derivative thus serves as a stabilized precursor predicted to exhibit enhanced bioavailability while maintaining or amplifying these bioactivities.
The primary research objectives focus on elucidating fundamental chemical and biological properties to establish its potential as a pharmacophore or biochemical tool:
Table 3: Primary Research Objectives and Associated Methodologies
Research Objective | Key Methodologies | Expected Outcomes |
---|---|---|
Synthesis & Characterization | Pechmann condensation; Baker-Venkataraman rearrangement; acetylation; HPLC, NMR (¹H, ¹³C, 2D), FTIR, HRMS, m.p. | Optimized synthetic protocol; Comprehensive spectral database; Certificate of Analysis |
Physicochemical Profiling | Shake-flask LogP determination; Potentiometric titration; Solubility assays | pKa value; LogP/D; pH-solubility profile; Identification of optimal formulation pH |
Computational & Structural Analysis | X-ray crystallography; DFT (B3LYP/6-311G(d,p)); Molecular docking (AutoDock Vina, Glide) | 3D conformation; Electronic properties; Putative target interactions; SAR refinement |
Biological Screening | Cell-based antioxidant assays (CAA); ELISA/Western blot for inflammatory markers; MTT/WST-1 cytotoxicity; Flow cytometry (apoptosis); Microsomal stability assays | Quantitative bioactivity profiles; Hydrolysis kinetics; Mechanistic insights; Target hypotheses |
The scope prioritizes establishing foundational chemical and biological data to enable future target-driven studies. It explicitly excludes therapeutic or safety assessments at this stage, focusing instead on mechanistic biochemistry and structure-property relationships essential for rational compound development within the chromone pharmacophore landscape.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0